N-(2-Aminoethyl)-4-bromo-N-methylaniline
Overview
Description
“N-(2-Aminoethyl)-4-bromo-N-methylaniline” is a complex organic compound. It likely contains an aminoethyl group (-NH-CH2-CH2-), a bromo group (-Br), and a methylamino group (-NH-CH3) attached to an aniline (phenylamine) structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the positions of the aminoethyl, bromo, and methylamino groups on the aniline ring. The exact structure could be determined using techniques like NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of “this compound” would depend on the specific structure and the positions of the functional groups. The bromo group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .Mechanism of Action
Mode of Action
It’s worth noting that amines, which this compound is a derivative of, are known to interact with their targets through various mechanisms . These interactions can lead to changes in the target’s function, which can have downstream effects on various biological processes .
Biochemical Pathways
Amines are known to play roles in various biochemical pathways . For instance, biotin ethylenediamine, a compound structurally similar to N-(2-Aminoethyl)-4-bromo-N-methylaniline, is used for biotinylation of nucleosides that have an aldehyde group .
Pharmacokinetics
The hydrophobicity of a compound can significantly impact its pharmacokinetics . For instance, reducing the hydrophobicity of a compound can improve its pharmacokinetics and therapeutic index .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4-bromophenyl)-N'-methylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-12(7-6-11)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPGLLZUOGYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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